molecular formula C19H15ClFN3O3S B2849719 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 449791-64-4

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2849719
CAS No.: 449791-64-4
M. Wt: 419.86
InChI Key: PGVNGGUBOZRRIS-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2, a sulfone group (5,5-dioxido), and an acetamide moiety linked to a 4-fluorophenyl group at position 2. This structure combines electron-withdrawing (chloro, sulfone) and electron-donating (fluorophenyl) substituents, which may influence its physicochemical properties and biological activity. The compound’s crystallographic analysis likely employs software such as SHELXL for refinement, given its prevalence in small-molecule structural determination .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c20-13-3-7-15(8-4-13)24-19(16-10-28(26,27)11-17(16)23-24)22-18(25)9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNGGUBOZRRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a thienopyrazole derivative that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a thieno[3,4-c]pyrazole core and various substituents that contribute to its pharmacological properties. The following sections detail the synthesis, biological activities, and mechanisms of action of this compound.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the chlorophenyl and fluorophenyl groups is done via nucleophilic substitution reactions.
  • Final Coupling : The acetamide group is added through coupling reactions to yield the final product.
  • Molecular Formula : C19H15ClN4O5S
  • Molecular Weight : 446.9 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienopyrazole compounds. For instance, compounds similar to this compound have demonstrated significant protective effects against oxidative stress in biological models. In experiments involving erythrocytes from Clarias gariepinus, the compound showed a reduction in cellular alterations caused by toxic agents like 4-nonylphenol .

Anti-inflammatory and Antimicrobial Activities

Thienopyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties. The mechanism often involves the inhibition of specific enzymes or pathways related to inflammation and microbial growth. For example, some derivatives have been shown to selectively inhibit phosphodiesterase 7 (PDE7), which is implicated in allergic and inflammatory diseases .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of thienopyrazole derivatives. Studies indicate that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective cytotoxicity .

The biological effects of this compound are attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and cell proliferation.

Erythrocyte Protection Study

A study assessed the protective effects of thienopyrazole compounds on erythrocytes exposed to 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Treatment12 ± 1.03

This data suggests that thienopyrazole compounds can mitigate oxidative damage in biological systems .

Cancer Cell Line Study

In vitro studies on cancer cell lines revealed that specific thienopyrazole derivatives exhibit potent anticancer activity:

  • Colon Carcinoma (HCT116) : IC50 = 6.2 μM
  • Breast Cancer (T47D) : IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents, enabling comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Implications (Inferred)
N-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide (Target) 4-Chlorophenyl (Position 2), 4-Fluorophenylacetamide (Position 3) ~435.87 Potential dual electronic effects for receptor binding
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide Dual 4-Fluorophenyl groups (Positions 2 and 3) ~419.40 Enhanced solubility; reduced steric hindrance
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide 4-Fluorobenzyl group, Oxalamide linker (replacing acetamide) ~485.48 Improved hydrogen bonding via oxalamide moiety

Key Observations :

  • Electron-Withdrawing vs.
  • Linker Modifications : Replacing the acetamide group with an oxalamide (as in ) introduces additional hydrogen-bonding sites, which could improve target affinity but reduce metabolic stability.
  • Sulfone Group Consistency: All compounds retain the 5,5-dioxido group, critical for stabilizing the thieno-pyrazole ring and influencing electronic distribution .
Crystallographic and Computational Analysis

Structural comparisons rely on crystallographic data refined using SHELX software (e.g., SHELXL ). For instance:

  • Computational modeling (unavailable in provided evidence) could further elucidate binding interactions, though SHELX-based refinements confirm structural integrity .

Data Analysis and Research Findings

Pharmacological Potential (Inferred)

While direct activity data are absent in the provided evidence, structural analogs suggest:

  • Target Compound : The chloro-fluoro combination may balance lipophilicity and electronic effects, favoring CNS penetration or kinase inhibition.
  • Oxalamide Derivative : The extended linker could enhance interactions with polar enzyme active sites but may increase susceptibility to hydrolysis.

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